
4,6-Dichloro-5-(2,2-dimethoxyethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-5-(2,2-dimethoxyethyl)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 2,2-dimethoxyethyl group at position 5 on the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(2,2-dimethoxyethyl)pyrimidine typically involves the chlorination of 4,6-dihydroxy-5-(2,2-dimethoxyethyl)pyrimidine using reagents such as phosphorus oxychloride (POCl3) in the presence of a base like N,N-dimethylaniline. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent addition rates. These optimizations help in achieving higher yields and purity of the final product .
化学反応の分析
Types of Reactions
4,6-Dichloro-5-(2,2-dimethoxyethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl and other complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed under inert atmosphere conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-amino-6-chloro-5-(2,2-dimethoxyethyl)pyrimidine can be formed.
Coupling Products: Biaryl derivatives and other complex structures are formed through coupling reactions.
科学的研究の応用
4,6-Dichloro-5-(2,2-dimethoxyethyl)pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is a precursor in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.
Industry: The compound is used in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 4,6-Dichloro-5-(2,2-dimethoxyethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms and the dimethoxyethyl group play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in therapeutic effects .
類似化合物との比較
Similar Compounds
- 4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine
- 4,6-Dichloro-5-methoxypyrimidine
- 4,6-Dichloro-2-methylpyrimidine
Uniqueness
4,6-Dichloro-5-(2,2-dimethoxyethyl)pyrimidine is unique due to the presence of the 2,2-dimethoxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules .
特性
分子式 |
C8H10Cl2N2O2 |
|---|---|
分子量 |
237.08 g/mol |
IUPAC名 |
4,6-dichloro-5-(2,2-dimethoxyethyl)pyrimidine |
InChI |
InChI=1S/C8H10Cl2N2O2/c1-13-6(14-2)3-5-7(9)11-4-12-8(5)10/h4,6H,3H2,1-2H3 |
InChIキー |
QTNGUCKAXAXIRO-UHFFFAOYSA-N |
正規SMILES |
COC(CC1=C(N=CN=C1Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile](/img/structure/B13922403.png)
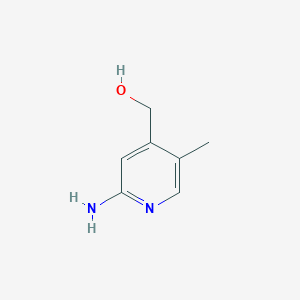

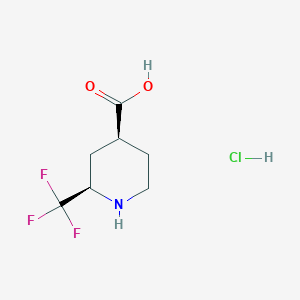

![2-Benzo[b]furancarboxamide,3-amino-7-ethoxy-](/img/structure/B13922423.png)
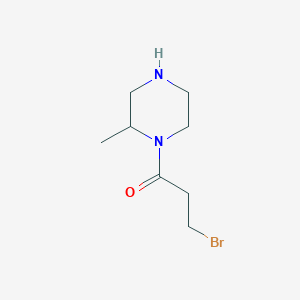

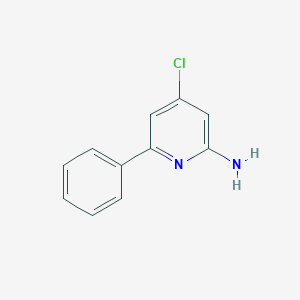

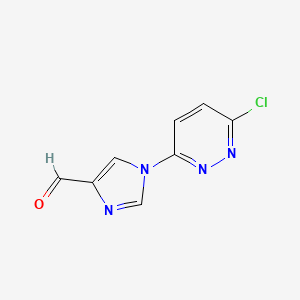
![2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13922465.png)
![Benzyl methyl(2-methylenespiro[3.5]nonan-7-yl)carbamate](/img/structure/B13922471.png)

